molecular formula C23H22BrN3O4 B11022938 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone

2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B11022938
M. Wt: 484.3 g/mol
InChI Key: RZTJWAPTYIHOGF-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a brominated indole moiety and a piperazine ring linked to a benzodioxin group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Benzodioxin: The benzodioxin moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The brominated indole and benzodioxin derivatives are then coupled with a piperazine derivative using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with indole and piperazine moieties are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific biological pathways, such as neurotransmitter receptors or enzymes involved in disease processes.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it targets a receptor, it might mimic or block the natural ligand, altering the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone
  • 2-(4-fluoro-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone

Uniqueness

The presence of the bromine atom in 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C23H22BrN3O4

Molecular Weight

484.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H22BrN3O4/c24-17-4-3-5-18-16(17)8-9-27(18)14-22(28)25-10-12-26(13-11-25)23(29)21-15-30-19-6-1-2-7-20(19)31-21/h1-9,21H,10-15H2

InChI Key

RZTJWAPTYIHOGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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